Chromazone red

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromazone red is a thermochromic pigment that changes color with temperature variations. It is based on a combination of leuco dyes, color developers, and melt materials. This compound is known for its reversible color-changing properties, making it useful in various applications such as security, brand protection, novelty promotional products, and toys .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chromazone red is synthesized by mixing leuco dyes with color developers and a series of fatty acids, esters, and alcohols that each have a defined melting point. The mixture is then microencapsulated to create free-flowing powders or aqueous slurries .

Industrial Production Methods

In industrial settings, this compound is produced by combining the leuco dyes with color developers and melt materials under controlled conditions. The mixture is then processed to form microencapsulated pigments that can be used in various formulations, including aqueous, non-aqueous, and UV curing formulations .

Análisis De Reacciones Químicas

Types of Reactions

Chromazone red undergoes several types of chemical reactions, including:

Oxidation: The leuco dyes in this compound can be oxidized to form colored compounds.

Reduction: The colored compounds can be reduced back to their leuco dye form, resulting in a color change.

Substitution: Various substituents can be introduced to modify the color properties of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired color change .

Major Products Formed

The major products formed from these reactions are the colored and colorless forms of this compound, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chromazone red has a wide range of scientific research applications, including:

Chemistry: Used as a temperature indicator in various chemical processes.

Biology: Employed in bioimaging and as a marker for temperature-sensitive biological experiments.

Medicine: Utilized in medical diagnostics to monitor temperature changes in biological samples.

Mecanismo De Acción

The mechanism of action of Chromazone red involves the reversible color change of leuco dyes. When heated, the leuco dyes undergo a structural change that results in a colorless form. Upon cooling, the dyes revert to their original colored form. This reversible process is facilitated by the microencapsulation of the dyes, which protects them from external factors and ensures consistent performance .

Comparación Con Compuestos Similares

Chromazone red can be compared with other thermochromic pigments such as:

Kromagen: A permanent thermochromic pigment that changes color at higher temperatures.

Liquid Crystals: More sensitive to temperature changes but less robust and more expensive than leuco dyes.

This compound is unique due to its reversible color-changing properties, wide range of activation temperatures, and suitability for various formulations. It is also more cost-effective and robust compared to liquid crystals .

Propiedades

Fórmula molecular |

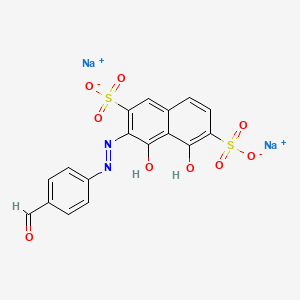

C17H10N2Na2O9S2 |

|---|---|

Peso molecular |

496.4 g/mol |

Nombre IUPAC |

disodium;7-[(4-formylphenyl)diazenyl]-1,8-dihydroxynaphthalene-2,6-disulfonate |

InChI |

InChI=1S/C17H12N2O9S2.2Na/c20-8-9-1-4-11(5-2-9)18-19-15-13(30(26,27)28)7-10-3-6-12(29(23,24)25)16(21)14(10)17(15)22;;/h1-8,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

Clave InChI |

VURGGKLPICPXJL-UHFFFAOYSA-L |

SMILES canónico |

C1=CC(=CC=C1C=O)N=NC2=C(C=C3C=CC(=C(C3=C2O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)

![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)

![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)